Hydrogen Bond Donor Count: A Critical Structural Differentiator for Derivatization Chemistry
N-Methyl-2-propylcyclohexanamine possesses exactly 1 hydrogen bond donor (HBD) by virtue of its secondary amine -NH group, a feature absent in its tertiary amine comparators such as N,N-dimethylcyclohexylamine and N-methyl-N-propylcyclohexanamine, which have 0 HBDs [2]. This single HBD transforms the compound from a mere base or solvent into a genuine synthetic building block capable of acylation, sulfonylation, and imine formation reactions that are chemically impossible for tertiary amines.
| Evidence Dimension | Hydrogen Bond Donor Count (computed descriptor) |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | N,N-Dimethylcyclohexylamine and N-Methyl-N-propylcyclohexanamine (0 HBD) |
| Quantified Difference | Target has 1 HBD; comparators have 0 HBD |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem 2024 release |
Why This Matters
This property dictates whether the molecule can serve as a reactive intermediate for amide or urea formation, directly impacting procurement decisions for synthetic route design.
- [1] PubChem. N,N-Dimethylcyclohexylamine (CID 13501). Computed Descriptors. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13501 View Source
- [2] PubChem. N-Methyl-N-propylcyclohexanamine (CID 541883). Computed Descriptors. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/541883 View Source
